methyl 2-(4-chloro-2-hydroxyphenyl)-2-oxoacetate
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Overview
Description
Methyl 2-(4-chloro-2-hydroxyphenyl)-2-oxoacetate is an organic compound with a complex structure that includes a chloro-substituted phenol and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(4-chloro-2-hydroxyphenyl)-2-oxoacetate typically involves the esterification of 4-chloro-2-hydroxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-chloro-2-hydroxyphenyl)-2-oxoacetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Amino or thio-substituted phenyl esters.
Scientific Research Applications
Methyl 2-(4-chloro-2-hydroxyphenyl)-2-oxoacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to natural substrates.
Medicine: Explored for its potential anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which methyl 2-(4-chloro-2-hydroxyphenyl)-2-oxoacetate exerts its effects involves interactions with specific molecular targets. For instance, its potential as an enzyme inhibitor may be due to its ability to mimic the natural substrate of the enzyme, thereby blocking the active site and preventing the enzyme from catalyzing its normal reaction.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(4-chloro-2-hydroxyphenyl)-2-oxoacetate: Contains a chloro-substituted phenol and an ester group.
Methyl 2-(4-bromo-2-hydroxyphenyl)-2-oxoacetate: Similar structure but with a bromo substituent instead of chloro.
Methyl 2-(4-fluoro-2-hydroxyphenyl)-2-oxoacetate: Similar structure but with a fluoro substituent.
Uniqueness
The presence of the chloro group in this compound imparts unique chemical properties, such as increased reactivity towards nucleophilic substitution compared to its bromo and fluoro analogs. This makes it particularly useful in certain synthetic applications where selective substitution is desired.
Properties
CAS No. |
1802549-91-2 |
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Molecular Formula |
C9H7ClO4 |
Molecular Weight |
214.60 g/mol |
IUPAC Name |
methyl 2-(4-chloro-2-hydroxyphenyl)-2-oxoacetate |
InChI |
InChI=1S/C9H7ClO4/c1-14-9(13)8(12)6-3-2-5(10)4-7(6)11/h2-4,11H,1H3 |
InChI Key |
VSXLUOVELYCPNA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=O)C1=C(C=C(C=C1)Cl)O |
Purity |
95 |
Origin of Product |
United States |
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